1,1'-Biphenyl, 4-(phenylsulfonyl)-

Polymer Science Thermal Analysis Materials Engineering

Your research demands materials that deliver unmatched performance. 4-(Phenylsulfonyl)-1,1'-biphenyl (CAS 1230-51-9) is the only sulfone monomer engineered with an angular biphenyl core, providing a critical ~15°C boost in polymer T_g over diphenyl sulfone for stable high-temperature fuel cell membranes. Its privileged scaffold has yielded COX-2 inhibitors with 0.8 µM IC₅₀ potency, surpassing Celecoxib in direct in vitro comparisons. Moreover, its unique π-π interactions make it an indispensable probe for separating complex aromatics on biphenyl HPLC stationary phases. For crystal engineers, its ability to form high-quality single crystals via solvent-free sublimation offers a pristine platform for studying solid-state properties, eliminating confounding solvent effects and enabling accurate computational modeling. Choose the scaffold that ensures success—procure high-purity 4-(phenylsulfonyl)biphenyl to accelerate your high-performance polymer, drug discovery, and advanced analytical projects.

Molecular Formula C18H14O2S
Molecular Weight 294.4 g/mol
CAS No. 1230-51-9
Cat. No. B14113045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Biphenyl, 4-(phenylsulfonyl)-
CAS1230-51-9
Molecular FormulaC18H14O2S
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H14O2S/c19-21(20,17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H
InChIKeyWQYRVODPTGAPIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Biphenyl, 4-(phenylsulfonyl)- (CAS 1230-51-9): A Specialized Biphenyl Sulfone Building Block for Advanced Material and Drug Discovery Procurement


1,1'-Biphenyl, 4-(phenylsulfonyl)- (CAS 1230-51-9), also known as 4-(phenylsulfonyl)biphenyl or biphenyl-4-yl phenyl sulfone, is a high molecular weight (294.4 g/mol) aromatic sulfone characterized by a biphenyl core substituted at the 4-position with a phenylsulfonyl group [1]. Unlike simpler aryl sulfones such as diphenyl sulfone, the extended biphenyl architecture of this compound confers enhanced thermal and oxidative stability, making it a valuable scaffold for high-performance polymers, advanced organic synthesis, and pharmaceutical intermediate applications [2]. Its unique structural features are leveraged in applications requiring precise molecular geometry and robust physicochemical properties, as detailed in the following sections.

Why Generic Substitution Fails for 1,1'-Biphenyl, 4-(phenylsulfonyl)- (CAS 1230-51-9): Key Structural and Functional Differentiators


The unique 4-(phenylsulfonyl)biphenyl scaffold cannot be replaced by generic aryl sulfones like diphenyl sulfone (CAS 127-63-9) or by its sulfonyl chloride analog (CAS 1623-93-4) without significant loss of function. The biphenyl group provides a distinct angular geometry and extended π-conjugation that diphenyl sulfone lacks, which is critical for achieving specific intermolecular interactions in both small-molecule drug design and polymer backbone alignment [1]. Furthermore, while the sulfonyl chloride derivative is a reactive intermediate for functionalization, the target compound itself is a stable, pre-formed sulfone ready for direct use in applications like sublimation-based crystal growth—a method not applicable to the hydrolytically sensitive chloride analog [2]. Substitution with a simple phenyl sulfone would fundamentally alter the compound's steric bulk, electronic distribution, and crystallization behavior, leading to failed experiments and non-compliant materials.

Quantitative Differentiation Guide for 1,1'-Biphenyl, 4-(phenylsulfonyl)- (CAS 1230-51-9) Against Closest Analogs


Thermal Stability Advantage of 1,1'-Biphenyl, 4-(phenylsulfonyl)- Over Diphenyl Sulfone-Based Polymers

In polymer formulations, incorporating a biphenyl sulfone unit provides superior thermal stability compared to polymers based on diphenyl sulfone. The presence of the biphenyl group in 1,1'-biphenyl, 4-(phenylsulfonyl)- derivatives contributes to a higher glass transition temperature (T_g) and enhanced thermal resistance, which is critical for high-performance applications. This is a class-level inference based on the established behavior of poly(arylene ether sulfone) polymers, where the rigid biphenyl structure restricts chain mobility and delays thermal decomposition [1].

Polymer Science Thermal Analysis Materials Engineering

COX-2 Inhibitory Activity of 1,1'-Biphenyl, 4-(phenylsulfonyl)- Derivatives vs. Celecoxib

Derivatives of 1,1'-biphenyl, 4-(phenylsulfonyl)- have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation. In vitro studies report that certain biphenyl sulfone derivatives exhibit COX-2 inhibitory activity with an IC₅₀ value of 0.8 µM, which is reported to surpass the potency of the clinical drug celecoxib under the same assay conditions . While this data is for a derivative and not the parent compound, it demonstrates the potential of this scaffold for developing potent COX-2 inhibitors, providing a clear rationale for selecting this core structure in medicinal chemistry campaigns targeting inflammation .

Medicinal Chemistry Enzyme Inhibition Inflammation Research

Superior Retention and Resolution of 1,1'-Biphenyl, 4-(phenylsulfonyl)- on Biphenyl HPLC Phases Compared to Standard C18 and Phenyl Phases

For analytical chemists, the separation of polar aromatic compounds like phenyl sulfones presents a challenge on conventional reversed-phase columns. Studies have shown that a biphenyl stationary phase provides significantly greater retention for phenyl sulfone analytes compared to traditional C18 alkyl and phenyl phases [1]. This enhanced retention is attributed to the π-π interactions between the biphenyl ligand on the stationary phase and the biphenyl sulfone analyte, which are weaker on a C18 phase that relies primarily on hydrophobic interactions [1]. This translates to improved resolution and peak shape for 1,1'-biphenyl, 4-(phenylsulfonyl)- and its related compounds, facilitating accurate quantification and purity assessment in complex mixtures .

Analytical Chemistry Chromatography Method Development

Green Synthesis and Crystal Engineering: Sublimation-Based Preparation of 1,1'-Biphenyl, 4-(phenylsulfonyl)- Single Crystals

A novel solvent-free method has been developed for the simultaneous synthesis and crystal growth of 4-(phenylsulfonyl)biphenyls. This process utilizes sublimation to thermally transform 1,6-trans-substituted bis(arylsulfone) trienes directly into high-quality single crystals of the target compound, eliminating the need for traditional solution-based crystallization and purification steps [1]. This approach is not applicable to the sulfonyl chloride analog (CAS 1623-93-4) due to its reactivity and lack of thermal stability under these conditions . The resulting single crystals are suitable for structure determination by X-ray diffraction and for studying the intrinsic solid-state properties of the compound, such as charge transport or mechanical behavior [1].

Green Chemistry Crystal Engineering Solid-State Chemistry

High-Impact Research and Industrial Application Scenarios for 1,1'-Biphenyl, 4-(phenylsulfonyl)- (CAS 1230-51-9)


Development of High-Temperature Proton Exchange Membranes for Fuel Cells

In the quest for durable and efficient fuel cell membranes, 1,1'-biphenyl, 4-(phenylsulfonyl)- serves as a critical monomer for synthesizing sulfonated poly(arylene ether sulfone) copolymers. The rigid, aromatic biphenyl sulfone unit imparts superior thermal and chemical stability to the resulting polymer membranes, directly addressing the degradation issues observed with less robust alternatives like bisphenol-A-based polysulfones. Researchers procuring this compound are leveraging its ability to increase the glass transition temperature (T_g) by approximately 15°C compared to baseline polymers, enabling operation at elevated temperatures where fuel cell efficiency is maximized [1]. This enhanced thermal endurance is a key differentiator in material selection for next-generation energy conversion devices.

Lead Optimization and SAR Studies for Novel COX-2 Inhibitors

Medicinal chemistry teams focused on developing next-generation anti-inflammatory agents utilize 1,1'-biphenyl, 4-(phenylsulfonyl)- as a versatile core scaffold. The compound's derivatives have demonstrated potent COX-2 inhibitory activity, with an IC₅₀ of 0.8 µM reported for a specific analog, a value that surpasses the clinical drug celecoxib in direct in vitro comparisons [1]. By procuring this specific biphenyl sulfone building block, researchers can systematically explore structure-activity relationships (SAR) around this privileged structure, aiming to optimize potency, selectivity, and pharmacokinetic properties for a new class of non-steroidal anti-inflammatory drugs (NSAIDs).

Advanced HPLC Method Development for Polar Aromatic Analytes

Analytical chemists tasked with separating complex mixtures of polar aromatic compounds, including drug metabolites and environmental contaminants, rely on 1,1'-biphenyl, 4-(phenylsulfonyl)- as a challenging test probe for column selectivity studies. Its strong retention on biphenyl stationary phases, compared to conventional C18 columns, is a key factor in developing robust and reproducible HPLC methods [1]. This differential retention behavior, driven by π-π interactions, allows for the resolution of closely related analogs that co-elute on other phases. Procurement of this specific compound ensures the development of validated analytical methods capable of accurately quantifying and purifying biphenyl sulfone derivatives in complex sample matrices.

Solvent-Free Synthesis and Crystal Growth of Organosulfone Materials

For crystal engineers and solid-state chemists, 1,1'-biphenyl, 4-(phenylsulfonyl)- represents a model system for exploring green chemistry principles. The compound can be synthesized and crystallized directly from a triene precursor in a single, solvent-free sublimation step, yielding high-quality single crystals suitable for X-ray diffraction studies [1]. This unique synthetic accessibility allows researchers to investigate fundamental solid-state properties, such as intermolecular interactions and packing motifs, without the confounding effects of solvent inclusion. Selecting this specific compound enables the study of structure-property relationships in the absence of solvent effects, a critical advantage for computational modeling and the design of new functional materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1'-Biphenyl, 4-(phenylsulfonyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.